Brensocatib, also known as INS-1007 or AZD-7986, is a potent, selective, and reversible inhibitor of the enzyme dipeptidyl peptidase 1 (DPP1). [] It is a small-molecule drug that can be taken orally and has demonstrated good bioavailability in preclinical studies. [] Brensocatib acts by specifically targeting DPP1, an enzyme crucial for the activation of neutrophil serine proteases (NSPs) such as neutrophil elastase (NE), cathepsin G, and proteinase 3. [, , , ] These NSPs are involved in inflammatory responses and play a role in various inflammatory and autoimmune diseases. [, ]
Further Clinical Trials: While promising, the findings from preclinical and Phase 2 clinical trials warrant further investigation in larger, Phase 3 clinical trials to confirm the efficacy and safety of Brensocatib in various diseases. [, , ]
Exploring New Applications: The mechanism of action of Brensocatib suggests its potential use in other neutrophil-mediated inflammatory and autoimmune diseases. [] Further research is needed to explore these possibilities.
Brensocatib was developed by AstraZeneca and is classified as a pharmaceutical compound within the category of enzyme inhibitors. Specifically, it targets dipeptidyl peptidase 1, an enzyme that plays a critical role in the activation of neutrophil serine proteases. These proteases are involved in the immune response and can contribute to tissue damage when dysregulated .
The synthesis of brensocatib involves several chemical reactions that yield the final product through a series of steps. While specific proprietary methods are not disclosed in public literature, general synthetic strategies for similar compounds typically include:
The exact details of these methods remain proprietary to the developers and are not publicly available in detail .
Brensocatib's molecular structure can be described as follows:
The three-dimensional conformation of brensocatib allows it to effectively bind to the active site of dipeptidyl peptidase 1, thereby exerting its inhibitory effects on enzyme activity .
Brensocatib undergoes various chemical reactions during its synthesis and when interacting with biological systems:
The pharmacodynamics and pharmacokinetics of brensocatib have been studied extensively through both preclinical and clinical trials .
Brensocatib's mechanism of action centers around its inhibition of dipeptidyl peptidase 1:
Clinical studies have demonstrated that brensocatib effectively reduces biomarkers associated with neutrophil activity, such as neutrophil elastase levels in sputum samples from patients with bronchiectasis .
Brensocatib exhibits several notable physical and chemical properties:
These properties influence its formulation for oral administration and its pharmacokinetic profile .
Brensocatib is primarily being investigated for its therapeutic potential in several diseases characterized by excessive inflammation:
Brensocatib's unique mechanism offers a novel approach to managing diseases traditionally treated with broader immunosuppressive therapies .
Neutrophil serine proteases (NSPs)—primarily neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG)—represent a triad of proteolytic enzymes critically implicated in the tissue destruction and sustained inflammation characteristic of numerous chronic diseases. These proteases are synthesized as inactive zymogens during neutrophil development in the bone marrow and undergo activation before storage in cytoplasmic granules. Upon neutrophil recruitment to inflammatory sites (e.g., the pulmonary airways in bronchiectasis or renal tissue in lupus nephritis), NSPs are released during degranulation or neutrophil extracellular trap (NET) formation (NETosis), exerting potent proteolytic activity that degrades extracellular matrix components, disrupts epithelial barriers, and processes cytokines and chemokines to amplify inflammatory cascades [2] [4].
In non-cystic fibrosis bronchiectasis (NCFBE), persistently elevated NSP activity—particularly NE—in the airways drives a self-perpetuating "vicious vortex." This cycle involves mucus hypersecretion, impaired mucociliary clearance, bacterial colonization, and recurrent infections, leading to progressive bronchial dilation and lung function decline. Crucially, sputum NE activity correlates with exacerbation frequency and accelerated lung function decline, establishing it as a key biomarker of disease severity [2] [6]. Beyond the lung, NSPs contribute to pathologies like lupus nephritis (LN), where infiltrating neutrophils release proteases that promote glomerular damage, proteinuria, and renal function impairment. In an interferon-α-accelerated mouse model of LN, elevated NSP activity was directly linked to glomerulonephritis and tubulointerstitial damage [4].
Table 1: Pathophysiological Roles of Neutrophil Serine Proteases (NSPs) in Inflammatory Diseases
NSP | Primary Substrates/Functions | Key Disease Associations |
---|---|---|
Neutrophil Elastase (NE) | Elastin, collagen, proteoglycans, immune cell receptors, antimicrobial peptides | Bronchiectasis (lung destruction, mucus overproduction), COPD, Lupus Nephritis (glomerular damage) |
Proteinase 3 (PR3) | Extracellular matrix proteins, pro-inflammatory cytokine activation | Bronchiectasis, ANCA-associated vasculitis, Lupus Nephritis |
Cathepsin G (CatG) | Extracellular matrix, angiotensinogen conversion, platelet activation | Bronchiectasis, Atherosclerosis, Lupus Nephritis |
Dipeptidyl peptidase 1 (DPP1), also termed cathepsin C, functions as a master activator of NSPs within bone marrow precursor cells (promyelocytes). This lysosomal cysteine protease exhibits exopeptidase activity, cleaving dipeptides from the N-terminus of pro-NSPs to trigger their conversion to active forms. DPP1’s role is physiologically indispensable; genetic loss-of-function mutations in humans (e.g., Papillon-Lefèvre syndrome) result in near-complete ablation of active NE, PR3, and CatG (<5% activity) in mature neutrophils. Importantly, individuals with this condition typically display normal neutrophil counts and are not significantly immunocompromised, suffering primarily from severe periodontitis rather than recurrent lung or systemic infections. This evidence highlights that DPP1 inhibition offers a viable therapeutic strategy: it potently reduces destructive NSP activity without causing profound neutropenia or crippling host defense against major pathogens [1] [8] [10].
The pharmacological rationale for targeting DPP1 stems from its upstream position in NSP activation. By inhibiting DPP1 during neutrophil maturation, newly generated neutrophils entering the circulation and migrating to inflamed tissues possess significantly reduced levels of active NSPs within their granules. This approach offers a systemic, prophylactic strategy to dampen protease-mediated inflammation at its source, contrasting with direct NSP inhibitors which must neutralize the massive, localized protease burden after neutrophil activation has already occurred within diseased tissues [1] [2].
Brensocatib (developmental codes: INS1007, AZD7986) is an orally administered, small-molecule inhibitor of DPP1. Chemically defined as (2S)-N-[(1S)-1-cyano-2-[4-(3-methyl-2-oxo-1,3-benzoxazol-5-yl)phenyl]ethyl]-1,4-oxazepane-2-carboxamide (Molecular Formula: C₂₃H₂₄N₄O₄; MW: 420.47 g/mol), it functions as a competitive, reversible inhibitor with high specificity for DPP1 [8] [10]. Its mechanism centers on binding the active site of DPP1, preventing the enzymatic cleavage necessary for pro-NSP activation during neutrophil maturation. Brensocatib's oxazepane amidoacetonitrile structure underpins its optimized potency, selectivity, and pharmacokinetic properties suitable for once-daily oral dosing [8] [10].
The pharmacodynamic effect of brensocatib manifests over weeks, aligning with the lifespan of neutrophils (~5-7 days in circulation) and the time required for bone marrow precursors to mature into functionally inhibited neutrophils. In healthy human volunteers, 28 days of brensocatib (10-40 mg/day) induced dose-dependent reductions (30-59%) in NE activity within blood neutrophils [2]. Critically, this inhibition is reversible; cessation of therapy allows NSP activity to gradually return to baseline levels as uninhibited neutrophils repopulate the circulation, as observed in clinical trials where sputum NE activity normalized 4 weeks post-treatment [2].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7